molecular formula C9H11ClO2S B13012938 Methyl 4-chloro-5-propylthiophene-2-carboxylate CAS No. 1399656-69-9

Methyl 4-chloro-5-propylthiophene-2-carboxylate

Cat. No.: B13012938
CAS No.: 1399656-69-9
M. Wt: 218.70 g/mol
InChI Key: MYQOZXJFOCEWHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-propylthiophene-2-carboxylate typically involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-propylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-chloro-5-propylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. For instance, its thiophene ring can interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5-propylthiophene-2-carboxylate stands out due to its unique combination of a chloro and propyl group on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, from pharmaceuticals to advanced materials.

Properties

CAS No.

1399656-69-9

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

methyl 4-chloro-5-propylthiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO2S/c1-3-4-7-6(10)5-8(13-7)9(11)12-2/h5H,3-4H2,1-2H3

InChI Key

MYQOZXJFOCEWHE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)OC)Cl

Origin of Product

United States

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